molecular formula C24H26N4O5S B15142737 (4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide

(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide

Cat. No.: B15142737
M. Wt: 482.6 g/mol
InChI Key: VWZAAFMUYDNGED-OAQYLSRUSA-N
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Description

DS17701585 is a highly selective, orally active inhibitor of EP300 and CBP, which are histone acetyltransferases. This compound has shown significant potential in cancer research due to its ability to inhibit key molecular targets involved in cancer progression .

Preparation Methods

The synthesis of DS17701585 involves scaffold hopping and structure-based optimization of a high-throughput screening hit. The compound is synthesized through a series of chemical reactions that include the formation of a 1,4-oxazepane ring . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods for DS17701585 are also not widely available, as the compound is primarily used for research purposes .

Chemical Reactions Analysis

DS17701585 undergoes various chemical reactions, including:

Scientific Research Applications

DS17701585 has a wide range of scientific research applications, including:

Mechanism of Action

DS17701585 exerts its effects by selectively inhibiting EP300 and CBP, which are histone acetyltransferases involved in post-translational modification of histones. By inhibiting these enzymes, DS17701585 reduces the acetylation of histones, leading to altered gene expression and suppression of cancer cell growth. The compound also inhibits the expression of SOX2, a transcription factor involved in cancer progression .

Comparison with Similar Compounds

DS17701585 is unique due to its high selectivity and oral activity. Similar compounds include:

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride .

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

(4S)-N-(1H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentanecarbonyl]-1,1-dioxo-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-33-17-9-7-16(8-10-17)24(11-2-3-12-24)23(30)28-15-34(31,32)14-21(28)22(29)26-19-5-4-6-20-18(19)13-25-27-20/h4-10,13,21H,2-3,11-12,14-15H2,1H3,(H,25,27)(H,26,29)/t21-/m1/s1

InChI Key

VWZAAFMUYDNGED-OAQYLSRUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)CC3C(=O)NC4=CC=CC5=C4C=NN5

Origin of Product

United States

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